1-N',7-N'-diaminoheptanediimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE is a chemical compound with the molecular formula C7H18N6 and a molecular weight of 186.26 g/mol . This compound is known for its unique structure, which includes two imino-hydrazino groups attached to a pentane backbone. It is primarily used in research and experimental applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE typically involves the reaction of pentane-1,5-dialdehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually conducted at room temperature to ensure the stability of the intermediate products .
Industrial Production Methods
The production process involves standard organic synthesis techniques, including purification through recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The imino-hydrazino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various hydrazine derivatives, substituted pentanes, and oxidized compounds .
Wissenschaftliche Forschungsanwendungen
1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE involves its interaction with molecular targets through its imino-hydrazino groups. These groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to modify the structure and function of target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE include:
- 1,4-BIS(IMINO-HYDRAZINO-METHYL)BUTANE
- 1,3-BIS(IMINO-HYDRAZINO-METHYL)PROPANE
- 1,6-BIS(IMINO-HYDRAZINO-METHYL)HEXANE
Uniqueness
1,5-BIS(IMINO-HYDRAZINO-METHYL)PENTANE is unique due to its specific pentane backbone and the positioning of its imino-hydrazino groups. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized research applications .
Eigenschaften
CAS-Nummer |
7707-21-3 |
---|---|
Molekularformel |
C7H18N6 |
Molekulargewicht |
186.26 g/mol |
IUPAC-Name |
1-N',7-N'-diaminoheptanediimidamide |
InChI |
InChI=1S/C7H18N6/c8-6(12-10)4-2-1-3-5-7(9)13-11/h1-5,10-11H2,(H2,8,12)(H2,9,13) |
InChI-Schlüssel |
SSGMUQSPDITXAD-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCC(=NN)N)CCC(=NN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.